1-Bromo-1-(2,5-diformylphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2,5-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol This compound is characterized by the presence of a bromine atom, two formyl groups, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-Bromo-1-(2,5-diformylphenyl)propan-2-one typically involves the bromination of 1-(2,5-diformylphenyl)propan-2-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(2,5-diformylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-1-(2,5-diformylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,5-diformylphenyl)propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the formyl groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Bromo-1-(2,5-diformylphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(2,3-diformylphenyl)propan-2-one: Similar structure but with formyl groups at different positions on the phenyl ring.
1-Bromo-1-(2-bromophenyl)propan-2-one: Contains an additional bromine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of formyl groups.
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-(1-bromo-2-oxopropyl)terephthalaldehyde |
InChI |
InChI=1S/C11H9BrO3/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-6,11H,1H3 |
InChI Key |
YHYFVMBKHUWXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C=O)C=O)Br |
Origin of Product |
United States |
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